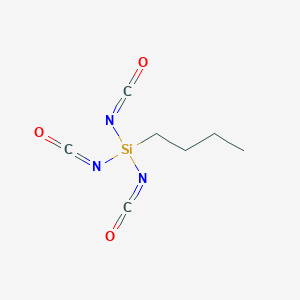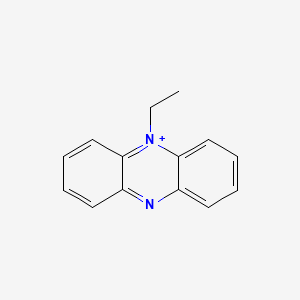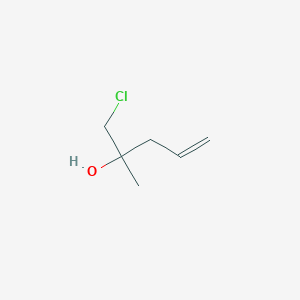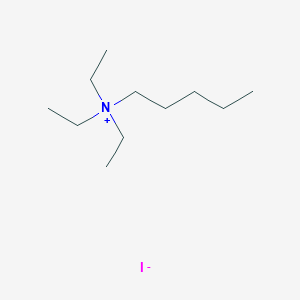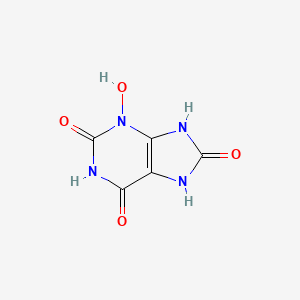
3-Hydroxyuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyuric acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of uric acid, featuring a hydroxyl group at the third position of the purine ring structure. This modification imparts distinct chemical and biological characteristics to the molecule, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyuric acid typically involves the hydroxylation of uric acid. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the third position.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through metabolic pathways. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
3-Hydroxyuric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-ketouric acid, while reduction can produce 3,4-dihydroxyuric acid.
科学研究应用
3-Hydroxyuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as gout and hyperuricemia.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-Hydroxyuric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can lead to reduced levels of uric acid in the body, making it a potential therapeutic agent for conditions like gout. Additionally, this compound may interact with other enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
Uric Acid: The parent compound, which lacks the hydroxyl group at the third position.
Allopurinol: A structural analog used as a medication to reduce uric acid levels.
Xanthine: A precursor in the biosynthesis of uric acid.
Uniqueness
3-Hydroxyuric acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its solubility and alters its interaction with enzymes and receptors compared to similar compounds.
属性
CAS 编号 |
22151-75-3 |
|---|---|
分子式 |
C5H4N4O4 |
分子量 |
184.11 g/mol |
IUPAC 名称 |
3-hydroxy-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-3-1-2(7-4(11)6-1)9(13)5(12)8-3/h13H,(H2,6,7,11)(H,8,10,12) |
InChI 键 |
ROODMTBJKIFDTG-UHFFFAOYSA-N |
规范 SMILES |
C12=C(NC(=O)N1)N(C(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


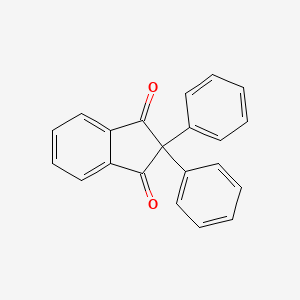

![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)


